molecular formula C10H7BrF3NO2 B036478 N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide CAS No. 1309681-73-9

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

Cat. No.: B036478
CAS No.: 1309681-73-9
M. Wt: 310.07 g/mol
InChI Key: QUJPXBXVPHBWFG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, also known as N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, is a useful research compound. Its molecular formula is C10H7BrF3NO2 and its molecular weight is 310.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJPXBXVPHBWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624249
Record name N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309681-73-9
Record name N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, a fluorinated β-ketoamide of significant interest as a versatile building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via the condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate. The core of this guide is a thorough discussion of the reaction mechanism, process optimization, and a self-validating characterization cascade using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable chemical entity.

Introduction: The Strategic Value of Fluorinated β-Ketoamides

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The β-ketoamide moiety, on the other hand, is a privileged scaffold known for its ability to form stable metal chelates and participate in a wide array of cyclization reactions to generate diverse heterocyclic systems.[2]

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide merges these two powerful functionalities. The trifluoromethyl (CF₃) group imparts desirable electronic and lipophilic properties, while the bromophenyl ring serves as a versatile synthetic handle for cross-coupling reactions. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4] This guide offers a robust framework for the synthesis and definitive structural confirmation of this compound.

Synthesis Methodology: A Protocol Grounded in Mechanistic Insight

The most direct and industrially scalable route to N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is the nucleophilic acyl substitution reaction between an aniline and a β-ketoester. Our focus is on the condensation of 4-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

Underlying Chemistry: The Claisen Condensation Logic

The synthesis of the starting material, ETFAA, typically involves a Claisen condensation between ethyl trifluoroacetate and ethyl acetate, driven by a strong base like sodium ethoxide.[5] The subsequent reaction with 4-bromoaniline is an amidation. The aniline nitrogen acts as a nucleophile, attacking the electrophilic ester carbonyl of ETFAA. The reaction is often driven to completion by heating, which facilitates the elimination of ethanol as a byproduct.

From an experimental standpoint, the choice of a high-boiling point, non-reactive solvent like xylene or toluene is critical. It allows the reaction to be conducted at a temperature sufficient to drive off the ethanol, shifting the equilibrium towards the product, while also ensuring all reactants remain in solution.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials & Reagents:

  • 4-Bromoaniline (98%+)

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (98%+)[6]

  • Xylene (Anhydrous)

  • Hexanes (Reagent Grade)

  • Ethanol (Reagent Grade)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for larger scales)

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromoaniline (10.0 g, 58.1 mmol).

  • Solvent & Reagent Addition: Add 100 mL of anhydrous xylene to the flask, followed by the slow addition of ethyl 4,4,4-trifluoroacetoacetate (11.7 g, 10.8 mL, 63.9 mmol, 1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 140°C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Silica gel, 3:1 Hexanes:Ethyl Acetate], observing the consumption of the 4-bromoaniline spot. The reaction is typically complete within 12-24 hours.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Further cooling in an ice bath for 1 hour will maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold xylene (2 x 20 mL) and then cold hexanes (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Drying & Purification: Dry the collected solid under vacuum. The product is often of high purity at this stage. For exacting applications, recrystallization from a minimal amount of hot ethanol can be performed to yield the final product as a white to off-white crystalline solid.[7]

Workflow Visualization

The overall process from starting materials to final, characterized product is outlined below.

G Start Starting Materials (4-Bromoaniline, ETFAA) Synth Synthesis (Condensation in Xylene) Start->Synth Reflux Workup Isolation (Cooling & Precipitation) Synth->Workup Purify Purification (Filtration & Washing) Workup->Purify Product Pure Product (White Crystalline Solid) Purify->Product Char Characterization (NMR, IR, MS) Product->Char QC

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Physicochemical and Spectroscopic Characterization

Definitive characterization is essential for verifying the structure and purity of the synthesized N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide. The following data provides a benchmark for validation.

Keto-Enol Tautomerism

A key feature of β-ketoamides is their existence as a mixture of keto and enol tautomers in solution.[8] This equilibrium is readily observable by NMR spectroscopy and is a hallmark of a successful synthesis. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen.

Summary of Expected Analytical Data

The following table summarizes the expected quantitative data from key analytical techniques.

Technique Parameter Expected Value / Observation
Appearance Physical StateWhite to off-white crystalline solid
Molecular Formula ---C₁₀H₇BrF₃NO₂
Molecular Weight ---310.07 g/mol
¹H NMR Chemical Shift (δ)~10.5-11.5 ppm (s, 1H, N-H, broad), 7.5-7.7 ppm (m, 4H, Ar-H), ~6.0-6.5 ppm (s, ~0.5H, enol C-H), ~3.5-4.0 ppm (s, ~1H, keto CH₂)
¹³C NMR Chemical Shift (δ)~190-200 ppm (q, C=O, keto), ~160-170 ppm (C=O, amide), ~115-125 ppm (q, CF₃), ~115-140 ppm (Ar-C), ~90-100 ppm (enol C-H), ~45-55 ppm (keto CH₂)
¹⁹F NMR Chemical Shift (δ)~ -76 to -78 ppm (s, 3F, CF₃)
IR Spectroscopy Wavenumber (cm⁻¹)~3300 (N-H stretch), ~1720 (C=O ketone stretch), ~1680 (C=O amide stretch), ~1100-1200 (C-F stretch)[9]
Mass Spectrometry m/z (EI or ESI+)~310/312 (M⁺, M⁺+2), characteristic 1:1 bromine isotope pattern.

Note: NMR chemical shifts are solvent-dependent. The presence of both keto and enol forms will result in two sets of signals for the non-aromatic protons and carbons, with integration ratios reflecting the equilibrium.

Applications in Drug Discovery and Development

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

  • Scaffold for Heterocycle Synthesis: The 1,3-dicarbonyl system is a classic precursor for the synthesis of a vast range of heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are prevalent in medicinal chemistry.[10]

  • Handle for Cross-Coupling: The 4-bromophenyl moiety is primed for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[11][12]

  • Kinase Inhibitor Development: The anilide structure is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding affinity through favorable interactions in the ATP-binding pocket of kinases.[3]

Conclusion

This guide has detailed a reliable and scalable synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide. By understanding the mechanistic underpinnings of the synthesis and employing a robust analytical cascade for characterization, researchers can confidently produce and utilize this versatile building block. Its unique combination of a trifluoromethyl group, a reactive β-ketoamide core, and a synthetically versatile bromophenyl ring ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. Available at: [Link]

  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]

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  • SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. Rasayan Journal of Chemistry. Available at: [Link]

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Sources

Methodological & Application

Application Notes and Protocols for N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide as an Enzyme Inhibitor

The exploration of novel small molecules for enzyme inhibition is a cornerstone of drug discovery and chemical biology.[1][2] The compound N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide presents a compelling scaffold for investigation. Its structure combines several key features that suggest a potential for interaction with enzyme active sites: a bromophenyl group, which can engage in halogen bonding and hydrophobic interactions; an amide linkage, a common motif in biologically active molecules capable of hydrogen bonding; and a trifluoro-beta-diketone moiety, which is a strong electron-withdrawing group that can influence the compound's reactivity and binding affinity. While specific biological activities of this exact molecule are not yet extensively documented, the broader class of oxobutanamide derivatives has shown promise in various therapeutic areas, including as antitumor agents.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide as a potential enzyme inhibitor. The protocols outlined below are designed to be adaptable to a range of enzyme targets and are grounded in established principles of enzyme kinetics and assay development.[4]

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is critical for designing robust and reproducible assays. Based on data for structurally related compounds, we can infer key characteristics of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₀H₇BrF₃NO₂---
Molecular Weight 326.07 g/mol ---
Appearance Likely a crystalline powder, off-white to beige in color.Based on similar compounds like N-(4-chlorophenyl)-3-oxobutanamide.[5]
Solubility Expected to have low aqueous solubility but should be soluble in organic solvents like DMSO, ethanol, and acetone.The presence of the bromophenyl group and trifluoromethyl group increases lipophilicity. N-(2,4-Dimethylphenyl)-3-oxobutanamide has very poor water solubility.[6] Acetone is a suitable solvent for similar compounds.[5]
Storage Store at room temperature in a dry, well-ventilated place, protected from light.General recommendation for stable chemical compounds.[7]

Safety and Handling:

Users should always consult the Safety Data Sheet (SDS) for the specific compound. As a general precaution for related brominated aromatic compounds and amides, the following should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow for Enzyme Inhibition Screening

The following diagram outlines a typical workflow for screening and characterizing a novel inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (Serial Dilutions in DMSO) B Single-Point Inhibition Assay (High Concentration, e.g., 10-50 µM) A->B C Identify 'Hits' (Compounds with >50% Inhibition) B->C D Generate Dose-Response Curve (e.g., 8-10 concentrations) C->D Advance Hits E Calculate IC50 Value (Non-linear Regression) D->E F Enzyme Kinetics with Varying Substrate and Inhibitor Concentrations E->F Characterize Potent Hits G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Mode of Inhibition (Competitive, Non-competitive, etc.) G->H

Caption: Workflow for screening and characterization of enzyme inhibitors.

Protocol 1: General Enzyme Inhibition Assay (Absorbance-Based)

This protocol provides a template for a 96-well plate-based colorimetric enzyme assay. It should be optimized for the specific enzyme and substrate being used.

Materials:

  • N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Stop solution (if required for the specific assay)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., for an 8-point dose-response curve).

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (assay buffer only)

      • Negative control (enzyme + substrate + DMSO, no inhibitor)

      • Positive control (known inhibitor of the enzyme, if available)

      • Test compound at various concentrations.

    • Add 1 µL of the serially diluted compound (or DMSO for controls) to the appropriate wells.

  • Enzyme Addition and Pre-incubation:

    • Dilute the enzyme to the desired working concentration in pre-warmed assay buffer.

    • Add 50 µL of the diluted enzyme solution to each well (except the blank).

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Prepare the substrate solution in pre-warmed assay buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

    • If necessary, add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Protocol 2: Determining the Mechanism of Inhibition

To understand how N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide inhibits the enzyme, kinetic studies are necessary.[9]

Methodology:

  • Experimental Setup:

    • Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Typically, you would use several substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Michaelis constant, Kₘ) and several inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Collection:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀). This is done by taking multiple readings over a short period to ensure the reaction rate is linear.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/v₀ is plotted against 1/[Substrate].

    • Analyze the pattern of the lines generated for each inhibitor concentration to determine the mode of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect in the second or third quadrant.

G cluster_0 Experimental Setup cluster_1 Data Analysis A Vary Substrate Concentration [S] C Measure Initial Reaction Velocity (v₀) A->C B Vary Inhibitor Concentration [I] B->C D Generate Lineweaver-Burk Plot (1/v vs 1/[S]) E Analyze Line Intercepts and Slopes D->E F Determine Ki and Mode of Inhibition E->F C->D

Caption: Workflow for determining the mechanism of enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating systems into your protocols:

  • Assay Linearity: Confirm that the product formation is linear with respect to both time and enzyme concentration.

  • DMSO Control: Ensure that the final concentration of DMSO used in the assay does not significantly affect enzyme activity.

  • Z'-factor: For screening assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Positive Control: Always include a known inhibitor of the target enzyme to validate the assay's ability to detect inhibition.

Conclusion

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a compound with structural features that make it a candidate for investigation as an enzyme inhibitor. The protocols and guidelines presented here provide a robust framework for initiating such studies. By systematically applying these methods, researchers can effectively screen this and other novel compounds, determine their potency and mechanism of action, and pave the way for their potential development as therapeutic agents or research tools.

References

  • PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available from: [Link].

  • PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. Available from: [Link].

  • Bolli, M. H., et al. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861 (2012). Available from: [Link].

  • Juniper Publishers. Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Available from: [Link].

  • PubMed. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Available from: [Link].

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link].

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link].

  • PubChem. 4'-Bromoacetanilide. Available from: [Link].

  • ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Available from: [Link].

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available from: [Link].

  • Airgas. SAFETY DATA SHEET. Available from: [Link].

  • SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Available from: [Link].

  • ResearchGate. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Available from: [Link].

  • KIET. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link].

  • PMC. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Available from: [Link].

  • Cheméo. Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Available from: [Link].

  • NIH. 1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade. Available from: [Link].

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link].

  • YouTube. Structure-based Virtual Screening for Enzyme Inhibitors in Vast Chemical Space. Available from: [Link].

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link].

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Sources

Application Notes and Protocols: N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide as a Covalent Reversible Inhibitor of Cathepsin K

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Cysteine Protease Inhibition

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a synthetic compound featuring a unique combination of chemical motifs with significant potential in medicinal chemistry. This guide details its proposed application as a potent and selective inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.[1] The dysregulation of Cathepsin K activity is implicated in various bone-related disorders, most notably osteoporosis, making it a prime target for therapeutic intervention.[1][2]

The structure of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide incorporates three key pharmacophoric elements: a trifluoromethyl ketone, a β-ketoamide linker, and a 4-bromophenyl group. This combination suggests a mechanism-based inhibition strategy, positioning the compound as a promising lead for the development of novel anti-resorptive agents.

Scientific Rationale and Proposed Mechanism of Action

The trifluoromethyl ketone (TFMK) moiety is a well-established "warhead" for the inhibition of both serine and cysteine proteases.[3] The high electronegativity of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the thiol group of the active site cysteine residue (Cys25) in Cathepsin K.[3] This interaction leads to the formation of a stable, yet reversible, hemithioketal covalent adduct, effectively inactivating the enzyme.[3]

The 4-bromophenyl group is hypothesized to anchor the inhibitor within the S2 subsite of the Cathepsin K active site, a large hydrophobic pocket that can accommodate bulky aromatic residues. The bromine atom can further enhance binding affinity through halogen bonding interactions. The β-ketoamide linker provides the appropriate spacing and conformational flexibility for the optimal positioning of the TFMK warhead and the 4-bromophenyl recognition element.

G cluster_0 Cathepsin K Active Site cluster_1 N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide cluster_2 Reversible Covalent Complex Cys25-SH Cys25-SH Complex Hemithioketal Adduct Cys25-SH->Complex Nucleophilic Attack His162-Im His162-Im S2_Pocket S2 Pocket (Hydrophobic) Inhibitor CF3-(C=O)-CH2-(C=O)-NH-Ph-Br CF3CO Trifluoromethyl Ketone (Warhead) Inhibitor->CF3CO Bromophenyl 4-Bromophenyl (S2 Binding) Inhibitor->Bromophenyl CF3CO->Complex Bromophenyl->S2_Pocket Hydrophobic Interaction

Caption: Proposed mechanism of Cathepsin K inhibition.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

This protocol describes a straightforward and efficient synthesis of the title compound via amidation of a commercially available β-ketoester.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • 4-Bromoaniline

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-bromoaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap.

  • Continue refluxing until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Inhibition Assay of Human Cathepsin K

This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide against recombinant human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

  • N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Activate the recombinant human Cathepsin K in the assay buffer for 15 minutes at room temperature.

  • Inhibitor Preparation: Prepare a serial dilution of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Activated Cathepsin K solution

    • Diluted inhibitor solution (or DMSO for control)

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 30 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-FR-AMC to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G cluster_workflow In Vitro Cathepsin K Inhibition Assay Workflow A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Activate Cathepsin K in Assay Buffer A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Data Presentation: Potency and Selectivity Profile

The following table presents hypothetical inhibition data for N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide against Cathepsin K and other related cysteine proteases to illustrate its potential as a potent and selective inhibitor.

EnzymeIC₅₀ (nM) [Hypothetical]
Cathepsin K 50
Cathepsin L>10,000
Cathepsin S5,000
Cathepsin B>10,000
Caspase-3>20,000

Conclusion and Future Directions

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide represents a promising scaffold for the development of novel Cathepsin K inhibitors. The presence of a trifluoromethyl ketone warhead, combined with a 4-bromophenyl moiety for potential hydrophobic interactions, provides a strong rationale for its proposed mechanism of covalent, reversible inhibition. The detailed synthetic and assay protocols provided herein offer a clear path for the evaluation of this compound and its analogues. Further studies, including co-crystallization with Cathepsin K, will be crucial to validate the proposed binding mode and guide future lead optimization efforts. The exploration of this chemical class may lead to the discovery of new therapeutic agents for the treatment of osteoporosis and other bone-related diseases.

References

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Application Notes and Protocols for N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide: A Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorinated β-Ketoamides

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a synthetic compound featuring a trifluoromethyl group, a bromine substituent, and a β-ketoamide moiety. This unique combination of functional groups suggests significant potential for biological activity. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The β-ketoamide scaffold is present in numerous biologically active molecules and is recognized for its ability to engage in various enzymatic reactions and molecular interactions. The presence of a bromophenyl ring further contributes to the lipophilicity and potential for specific interactions with biological targets.

This application note provides a comprehensive guide for researchers interested in exploring the therapeutic potential of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, with a focus on its potential as an anti-inflammatory and anti-cancer agent. We hypothesize that this compound may exert its effects through the inhibition of key enzymes in inflammatory and proliferative pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

A reliable method for the synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a modified Claisen condensation reaction.[1][2][3] This approach involves the reaction of ethyl trifluoroacetate with the enolate of N-(4-bromophenyl)acetamide.

Protocol: Synthesis via Claisen Condensation
  • Preparation of the Lithium Enolate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(4-bromophenyl)acetamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the reaction mixture via the dropping funnel.

    • Stir the mixture at -78 °C for 2 hours to ensure complete formation of the enolate.

  • Condensation Reaction:

    • To the freshly prepared enolate solution, add ethyl trifluoroacetate (1.5 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide as a solid.

Proposed Mechanism of Action: Dual Inhibition of COX and LOX Pathways

We propose that N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide may act as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes.

Mechanism_of_Action cluster_0 Arachidonic Acid Cascade cluster_1 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Leukotrienes->Inflammation Compound N-(4-Bromophenyl)-4,4,4- trifluoro-3-oxobutanamide Compound->COX Compound->LOX

Caption: Proposed dual inhibitory action on COX and LOX pathways.

In Vitro Biological Evaluation: Protocols

The following protocols are designed to assess the cytotoxic and anti-inflammatory potential of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compound exhibits toxicity to cells, a crucial parameter for identifying a therapeutic window.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., A549, MCF-7, RAW 264.7) Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide Incubation1->Compound_Treatment Incubation2 Incubate for 24-72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) or macrophage-like cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide Production Assay

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

In Vitro Enzyme Inhibition Assays

These assays directly measure the inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes.

Protocol: COX Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add COX-1 or COX-2 enzyme, assay buffer, and varying concentrations of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the IC50 value of the compound for both COX-1 and COX-2.

Protocol: 5-LOX Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, probe, and substrate solution according to the kit manufacturer's protocol (e.g., BioVision, Cayman Chemical).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 5-LOX enzyme, assay buffer, and different concentrations of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide or a known 5-LOX inhibitor (e.g., zileuton). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the 5-LOX substrate to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence at Ex/Em = 480/520 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the reaction rate and determine the IC50 value of the compound.

Comparative Biological Activity Data

The following table presents a compilation of reported IC50 values for structurally related compounds to provide a context for the potential efficacy of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Compound/AnalogTarget/AssayCell LineIC50 (µM)Reference
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide (Fasentin)GLUT1 Inhibition--[4][5][6]
N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamideNF-κB InhibitionTHP-1~2[7][8]
3-(Trifluoromethyl)aniline derivativesCytotoxicitySW48012.7 - 15.6[9]
Phenylazobenzenesulfonamide derivativeCOX-2 Inhibition-2.04[10]
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-2 Inhibition-0.29[11]

Conclusion and Future Directions

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. Further studies should focus on elucidating the precise molecular targets, exploring structure-activity relationships through the synthesis of analogs, and evaluating in vivo efficacy and safety in relevant animal models.

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Application Notes & Protocols: A Guide to the Strategic Development of Novel Analogs from N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide represents a valuable starting point for medicinal chemistry and drug discovery programs. Its structure features two key elements ripe for strategic modification: a synthetically versatile bromophenyl moiety and a biologically relevant trifluoromethyl ketone group. The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state mimic for serine, cysteine, and metalloproteases.[1][2] This guide provides a comprehensive overview of the strategic considerations, detailed synthetic protocols, and characterization methods for developing novel analogs from this parent compound. We will focus on robust and widely applicable chemical transformations, primarily palladium-catalyzed cross-coupling reactions, to generate diverse libraries of new chemical entities for downstream biological screening.

Profile of the Parent Compound: N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

A thorough understanding of the starting material is critical for safe handling and successful synthesis.

1.1. Physicochemical Data

PropertyValueSource/Notes
Molecular FormulaC₁₀H₇BrF₃NO₂
Molar Mass310.07 g/mol
AppearanceOff-white to beige crystalline powderSimilar to related structures[3]
Melting Point~130-140 °CEstimated based on similar structures[3]
SolubilitySoluble in acetone, DMF, DMSOCommon for organic synthesis reagents[4]

1.2. Safety & Handling

Hazard StatementPrecautionary Measures
H315: Causes skin irritationP280: Wear protective gloves/eye protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Safety data is extrapolated from related compounds like N-(4-Bromophenyl)acetamide and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.[5]

Strategic Approaches for Analog Development

The parent scaffold offers two primary vectors for chemical diversification. The choice of strategy depends on the therapeutic target and the desired physicochemical properties of the final analogs.

G cluster_0 Strategy A: C-Br Bond Functionalization cluster_1 Strategy B: β-Dicarbonyl Modification Parent N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide A1 Suzuki Coupling (Bi-aryl Analogs) Parent->A1 Primary Focus (High Versatility) B1 Knoevenagel Condensation Parent->B1 Secondary Focus (Scaffold Hopping) A2 Buchwald-Hartwig (N-Aryl/Alkyl Analogs) A3 Sonogashira Coupling (Alkynyl Analogs) A4 Heck Coupling (Alkenyl Analogs) B2 Ketone Reduction/Amination

Figure 1: Key strategies for diversifying the parent scaffold.

The most direct and versatile approach is the functionalization of the C-Br bond on the phenyl ring (Strategy A). Palladium-catalyzed cross-coupling reactions are exceptionally reliable for this purpose, allowing for the introduction of a wide array of substituents with high functional group tolerance.[6]

Detailed Experimental Protocols

The following protocols are optimized for general applicability and are based on established, robust methodologies reported in the literature.

Protocol 3.1: Synthesis of Biaryl Analogs via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[7] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. A base is required to activate the organoboron species for the transmetalation step.[6][7] We select Pd(PPh₃)₄ as a robust, commercially available catalyst and K₃PO₄ as an effective base for this transformation.[8]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product_out R¹-R² (Product) pd2_boronate->product_out r1x_in R¹-X (Aryl Bromide) r1x_in->pd2_complex boronic_in R²-B(OH)₂ + Base boronic_in->pd2_boronate

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, the desired arylboronic acid, and K₃PO₄.

  • Add the catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask with a rubber septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting bromide.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[8][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.[10]

Table 1: Example Reagent Quantities for a 1 mmol Scale Reaction

ReagentMolar Equiv.Amount
Parent Compound1.0310 mg
Phenylboronic Acid1.2146 mg
Pd(PPh₃)₄0.0558 mg
K₃PO₄3.0637 mg
1,4-Dioxane / H₂O (4:1)-5 mL

Purification and Characterization of Analogs

4.1. Purification Protocol: Flash Column Chromatography

Rationale: Flash column chromatography is the standard method for purifying reaction mixtures of small organic molecules, separating the desired product from unreacted starting materials, catalyst residues, and byproducts.[4][11]

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified analog.

4.2. Structural Characterization

Rationale: Unambiguous structural confirmation is essential. A combination of NMR spectroscopy and mass spectrometry provides definitive evidence of the product's identity and purity.

  • ¹H NMR: The disappearance of the characteristic doublet of doublets for the protons on the bromophenyl ring and the appearance of new signals corresponding to the coupled aryl group is a primary indicator of success.

  • ¹³C NMR: Look for the appearance of new aromatic carbon signals. The carbon of the CF₃ group typically appears as a quartet due to C-F coupling.[12]

  • ¹⁹F NMR: The trifluoromethyl group should appear as a sharp singlet. Its chemical shift can be sensitive to the electronic environment of the molecule.[13]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the newly synthesized analog.

Application: A Workflow for Preliminary Biological Screening

Rationale: Once novel analogs are synthesized and characterized, their biological activity must be assessed. For scaffolds like this, which have potential as enzyme inhibitors or anticancer agents, a primary cell-based proliferation assay is a logical first step.[14][15]

G cluster_workflow Screening Workflow start Pure Analog (Verified Structure) stock Prepare DMSO Stock (e.g., 10 mM) start->stock plate Plate Cancer Cell Line (e.g., HeLa, A549) stock->plate treat Treat Cells with Serial Dilutions of Analog plate->treat incubate Incubate (e.g., 48-72 hours) treat->incubate assay Perform Proliferation Assay (e.g., MTT, SRB, CellTiter-Glo®) incubate->assay read Read Absorbance/ Luminescence assay->read analyze Data Analysis: Calculate GI₅₀/IC₅₀ read->analyze end Identify 'Hit' Compounds for Further Study analyze->end

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A crucial step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern experimental strategies for validating the biological target of a novel compound, using N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide as a representative case study. As this molecule is not extensively characterized in public literature, it presents an ideal framework for outlining a comprehensive target validation workflow from first principles.

The Imperative of Target Validation

The success of any therapeutic program hinges on a clear understanding of its mechanism of action, which begins with the unequivocal identification of its molecular target.[1][2] Inadequate target validation is a primary cause of clinical trial failures, often due to a lack of efficacy or unforeseen toxicity.[3] This guide is structured to provide a logical, multi-pronged approach to de-risk drug discovery projects by establishing a robust connection between a compound, its target, and the desired therapeutic effect.

A Multi-faceted Approach to Target Identification and Validation

For a novel compound such as N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, a multi-step, integrated workflow is essential. This process typically begins with broad, unbiased methods to generate initial hypotheses about the target, followed by more focused techniques to confirm and characterize the interaction.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential protein partners of the compound from the entire proteome. Two powerful and complementary approaches are chemical proteomics and genetic screens.

1. Chemical Proteomics: Fishing for a Target

Chemical proteomics utilizes the compound itself as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[4] This is a direct biochemical method that can provide strong evidence of a physical interaction.

Affinity-Based Pull-Down: A common technique involves immobilizing the compound on a solid support (like agarose beads) to create an affinity matrix. This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and subsequently identified by mass spectrometry.[5]

  • Experimental Workflow: Affinity Chromatography

    • Probe Synthesis: Synthesize a derivative of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide with a linker arm and an affinity tag (e.g., biotin). It is crucial to design the linker attachment point to minimize disruption of the compound's native binding mode.

    • Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads if using a biotin tag).

    • Incubation: Incubate the affinity matrix with a relevant cell lysate. A control experiment using beads without the compound is essential to identify non-specific binders.

    • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the matrix.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Causality and Considerations: The success of this method relies on the assumption that the chemical modification for immobilization does not abolish the compound's binding activity. Therefore, it is advisable to first confirm that the modified compound retains its biological activity in a relevant phenotypic assay.

2. Genetic Approaches: Unmasking the Pathway

Genetic screens, particularly those using CRISPR-Cas9 technology, offer an orthogonal and powerful method for target identification.[6][7] These screens identify genes that, when perturbed, alter the sensitivity of cells to the compound of interest.

CRISPR-Cas9 Screens: A pooled library of guide RNAs (gRNAs) targeting every gene in the genome can be introduced into a population of cells.[8][9] When these cells are treated with N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, cells with knockouts of the target protein (or proteins in the same pathway) may become resistant to the compound's effects.[6] By sequencing the gRNAs in the surviving cell population, these resistance genes can be identified.

  • Experimental Workflow: CRISPR-Cas9 Knockout Screen

    • Library Transduction: Introduce a genome-wide CRISPR knockout library into a relevant cell line using lentiviral vectors.

    • Compound Treatment: Treat the cell population with a cytotoxic concentration of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide. A parallel untreated population is maintained as a control.

    • Selection and Growth: Allow the cells to grow for a sufficient period to allow for the enrichment of resistant clones.

    • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and control cell populations and sequence the gRNA-encoding regions.

    • Data Analysis: Identify gRNAs that are significantly enriched in the treated population compared to the control. The corresponding genes are candidate targets or resistance mechanisms.

  • Causality and Considerations: CRISPR screens are powerful for identifying functionally relevant genes but do not directly prove a physical interaction. Hits from a CRISPR screen require subsequent validation to confirm direct binding.[10]

Comparative Analysis of Target Identification Methods

Method Principle Advantages Disadvantages Best For
Affinity Chromatography Direct biochemical pulldown of binding partners.Provides direct evidence of a physical interaction.Requires chemical modification of the compound; can miss weak or transient interactions; prone to identifying non-specific binders.Identifying direct binding partners of a compound.
CRISPR-Cas9 Screens Genetic perturbation to identify genes that modulate compound sensitivity.Unbiased, genome-wide approach; identifies functionally relevant genes and pathways.Does not directly prove a physical interaction; can be complex to perform and analyze.Identifying the cellular machinery and pathways affected by a compound.
Thermal Proteome Profiling Measures changes in protein thermal stability upon compound binding.Label-free; can be performed in live cells or lysates.Requires specialized equipment and bioinformatics expertise.Identifying direct targets and off-targets in a cellular context.
Phase 2: Target Validation and Characterization

Once a list of candidate targets has been generated, the next phase involves rigorous validation to confirm a direct and functionally relevant interaction.

1. Biochemical and Biophysical Assays for Direct Binding

A suite of in vitro techniques can be employed to confirm the direct binding of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide to a purified candidate protein and to quantify the binding affinity.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a compound to a protein immobilized on a sensor chip in real-time. It provides quantitative information on binding affinity (KD), as well as association (kon) and dissociation (koff) rates.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a compound to a protein in solution. It is considered the gold standard for determining the thermodynamics of binding, providing information on affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a stabilizing interaction.

2. Cell-Based Assays for Target Engagement and Functional Effects

Confirming that the compound engages its target within a cellular context is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This assay extends the principle of DSF to a cellular environment. Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. Ligand binding stabilizes the target protein, resulting in more soluble protein at higher temperatures.

  • Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the cellular phenotype observed with N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide treatment is diminished or abolished in the knockdown/knockout cells, this provides strong evidence that the compound's activity is mediated through that target.[10]

  • Enzyme Activity/Signaling Pathway Assays: If the putative target is an enzyme or part of a known signaling pathway, specific assays can be designed to measure the functional consequences of compound binding. For example, if the target is a kinase, a kinase activity assay can be performed.

Visualizing the Workflow and Key Concepts

Target_Validation_Workflow cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Target Validation Novel_Compound N-(4-Bromophenyl)-4,4,4- trifluoro-3-oxobutanamide Chemical_Proteomics Chemical Proteomics (e.g., Affinity Pulldown) Genetic_Screens Genetic Screens (e.g., CRISPR-Cas9) Candidate_Targets List of Candidate Targets Direct_Binding Biochemical/Biophysical Assays (SPR, ITC, DSF) Cellular_Engagement Cell-Based Assays (CETSA, Knockdown) Functional_Modulation Functional Assays (Enzyme Activity, Pathway Analysis) Validated_Target Validated Biological Target

Affinity_Chromatography Compound Compound with Affinity Tag Beads Immobilized Beads Compound->Beads Immobilize Lysate Cell Lysate Beads->Lysate Incubate Wash Wash Steps Beads->Wash Target Target Protein Non_Binders Non-Binding Proteins Target->Beads Binds Non_Binders->Wash Washed Away Elution Elution Wash->Elution MS Mass Spectrometry Identification Elution->MS

Conclusion

The validation of a biological target for a novel compound like N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a rigorous, multi-disciplinary endeavor. There is no single experiment that can definitively prove a target. Instead, a weight-of-evidence approach, combining direct biochemical and biophysical methods with functional genetic and cell-based assays, is required. By systematically applying the strategies outlined in this guide, researchers can build a strong, data-driven case for the mechanism of action of their compound, significantly increasing the probability of success in subsequent stages of drug development.

References

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A Cross-Validated Guide to N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide: Synthesis, Characterization, and Comparative Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, a fluorinated β-ketoamide with significant potential in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is not extensively published, this document cross-validates its expected properties and biological activities through a detailed comparison with structurally related analogs. We present a robust, proposed synthetic pathway, predicted spectroscopic characteristics, and an in-depth analysis of its potential as an antimicrobial and anticancer agent based on existing experimental evidence for similar compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel fluorinated compounds.

Introduction: The Rationale for N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug candidate. The trifluoromethyl group (CF₃) is a particularly valued substituent due to its lipophilicity and ability to act as a bioisostere for other chemical groups.

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide combines the trifluoromethyl moiety with a β-ketoamide scaffold and a brominated aromatic ring. Each of these components contributes to its potential biological activity:

  • Trifluoromethyl-β-keto moiety: This functional group is a known pharmacophore in various biologically active compounds, including enzyme inhibitors and antimicrobial agents. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the α-protons and influences the reactivity of the carbonyl groups.

  • β-Ketoamide Scaffold: These structures are versatile intermediates in organic synthesis and are present in a number of compounds with demonstrated antibacterial and cytotoxic effects.[1][2]

  • N-(4-Bromophenyl) group: The presence of a bromine atom on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability. Halogenated aromatic rings are common features in many approved drugs and can contribute to binding interactions with biological targets.

This guide will explore the synthesis, characterization, and potential biological applications of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, drawing on established experimental data from closely related analogs to provide a predictive and comparative analysis.

Synthesis and Mechanism: A Proposed Pathway via Claisen Condensation

The proposed reaction mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of N-(4-bromophenyl)acetamide to form a reactive enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The ethoxide group is eliminated, regenerating the carbonyl group and forming the final β-ketoamide product.

Synthesis_Pathway reagent1 N-(4-bromophenyl)acetamide base NaH, THF reagent1->base 1. Deprotonation reagent2 Ethyl trifluoroacetate product N-(4-Bromophenyl)-4,4,4- trifluoro-3-oxobutanamide reagent2->product 3. Elimination of EtO- base->reagent2 2. Nucleophilic attack by enolate

Caption: Proposed synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Claisen condensations involving ethyl trifluoroacetate and N-aryl acetamides.[3][6]

Materials:

  • N-(4-bromophenyl)acetamide

  • Ethyl trifluoroacetate[7][8][9][10]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-bromophenyl)acetamide (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature to ensure complete enolate formation.

  • Addition of Ethyl Trifluoroacetate: Add ethyl trifluoroacetate (1.1 eq) dropwise via the dropping funnel to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:

Technique Expected Features
¹H NMR - Aromatic protons (4H, two doublets) in the range of δ 7.5-7.8 ppm. - Methylene protons (2H, singlet) adjacent to the carbonyl groups around δ 4.0-4.5 ppm. - Amide proton (1H, broad singlet) around δ 9.0-10.0 ppm.
¹³C NMR - Carbonyl carbons of the ketone and amide around δ 190 ppm (C=O, ketone, quartet due to coupling with F) and δ 165 ppm (C=O, amide). - Trifluoromethyl carbon (quartet) around δ 117 ppm. - Aromatic carbons in the range of δ 120-140 ppm. - Methylene carbon around δ 45 ppm.
¹⁹F NMR - A singlet for the CF₃ group around δ -76 ppm.
IR (cm⁻¹) - N-H stretching around 3300 cm⁻¹. - C=O stretching (ketone and amide) in the range of 1650-1720 cm⁻¹. - C-F stretching bands around 1100-1300 cm⁻¹.
Mass Spec (ESI) - Expected [M+H]⁺ and/or [M-H]⁻ ions corresponding to the molecular weight of the compound.

Comparative Biological Activity

While specific biological data for N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is not available, we can infer its potential activities by examining related compounds.

Antimicrobial Activity

Fluorinated compounds and β-ketoamides have been reported to possess significant antimicrobial properties.[1] Fluoride itself is known to have antibacterial effects, primarily by inhibiting bacterial enzymes and disrupting proton motive force.[11] The combination of a fluorinated moiety and a β-ketoamide scaffold in the target molecule suggests potential for antimicrobial activity.

Table 1: Antimicrobial Activity of Structurally Related Compounds

CompoundTarget Organism(s)Activity (MIC/IC₅₀)Reference
2-Fluoro ketolide derivativeStreptococcus pneumoniaeGood in vitro and in vivo efficacy[12]
3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamideBacillus subtilis, Staphylococcus aureus125 µg/mL (MIC)[1]
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideEscherichia coli, Candida albicans125 µg/mL (MIC)[1]
β-keto ester 8Pseudomonas aeruginosa, Staphylococcus aureus, Agrobacterium tumefaciensMICs ranging from 0.08 to 0.32 mg/mL[13]

The data in Table 1 suggests that N-aryl-3-oxo-propanamides with halogen substituents on the phenyl ring exhibit antimicrobial activity. The presence of the trifluoromethyl group in our target molecule could potentially enhance this activity.

Antimicrobial_MoA target_molecule N-(4-Bromophenyl)-4,4,4- trifluoro-3-oxobutanamide inhibition Inhibition target_molecule->inhibition disruption Disruption target_molecule->disruption bacterial_cell Bacterial Cell cell_death Bacterial Cell Death bacterial_cell->cell_death Leads to enzyme Essential Bacterial Enzyme enzyme->bacterial_cell membrane Cell Membrane Integrity membrane->bacterial_cell inhibition->enzyme disruption->membrane

Caption: Putative antimicrobial mechanism of action.

Anticancer Activity

Derivatives of 4-oxobutanamide have shown promising antitumor activity.[14] The cytotoxic effects of N-aryl amides have also been documented.[15] Therefore, it is plausible that N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide could exhibit cytotoxic effects against cancer cell lines.

Table 2: Cytotoxic Activity of Structurally Related Compounds

CompoundCell Line(s)Activity (IC₅₀)Reference
N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide DN4A498 (human kidney carcinoma)1.94 µM[14]
2,3-dichlorophenyl derivative of a steroid with a β-ketoamide side chainMCF-7 (breast cancer)3.47 µM[2]
N-alkylcarbamic acid thioester conjugatesMurine TLX5 lymphoma cells10-100 µM[15]
4-anilinoquinazolinesHCT-116, T98GIC₅₀ values in the low micromolar range[16]

The compounds listed in Table 2, which share structural similarities with our target molecule (amide linkage, aromatic rings, potential for varied substituents), demonstrate that this class of compounds can possess potent cytotoxic activity. The combination of the bromophenyl and trifluoro-β-ketoamide moieties in our target molecule could lead to interesting and potentially potent anticancer properties.

Conclusion and Future Directions

While direct experimental data for N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is not yet prevalent in the scientific literature, a comprehensive analysis of related compounds strongly supports its potential as a valuable molecule in drug discovery. The proposed synthesis via Claisen condensation is a robust and well-established method that should provide access to this compound for further investigation.

The comparative analysis of structurally similar molecules suggests that N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a promising candidate for screening as both an antimicrobial and an anticancer agent. The unique combination of a trifluoromethyl group, a β-ketoamide linker, and a brominated phenyl ring provides a rich scaffold for further chemical modification and optimization of biological activity.

Future research should focus on the successful synthesis and full spectroscopic characterization of this molecule. Subsequently, a thorough in vitro evaluation of its antimicrobial and cytotoxic properties against a panel of relevant bacterial strains and cancer cell lines is warranted. Such studies will be crucial in validating the predictions made in this guide and in unlocking the full potential of this and other novel fluorinated β-ketoamides.

References

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  • Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. Available at: [Link]

  • Antiviral activity of some beta-diketones. 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses. PubMed. Available at: [Link]

  • Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]

  • The preparation method of 4,4,4-ethyl trifluoroacetoacetate. Google Patents.
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  • α-Arylsulfanyl-α-fluoro Carbenoids: Their Novel Chemistry and Synthetic Applications. ResearchGate. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Examples of biologically active α‐hydroxy‐β‐ketoesters and amides. ResearchGate. Available at: [Link]

  • Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. PubMed. Available at: [Link]

  • Ethyl trifluoroacetate. Wikipedia. Available at: [Link]

  • Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. PubMed. Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]

  • Cytotoxic Effects of N,N-Diethyl-Meta-Toluamide (DEET) on Sinonasal Epithelia. PMC - NIH. Available at: [Link]

  • Process for the preparation of ethyl trifluoroacetoacetate. Google Patents.
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  • Antimicrobial actions of fluoride for oral bacteria. PubMed - NIH. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. ResearchGate. Available at: [Link]

  • Process for the preparation of ethyl trifluoroacetate. Google Patents.
  • Synthesis method of ethyl trifluoroacetate. Google Patents.
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Sources

independent replication of studies involving N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide: Synthesis, Characterization, and Comparative Application as a Key Synthetic Intermediate

Introduction

In the landscape of pharmaceutical and agrochemical development, the efficiency and reliability of synthetic pathways are paramount. The synthesis of complex heterocyclic compounds often relies on the robust preparation of key intermediates. N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is one such critical building block, primarily utilized in the construction of trifluoromethyl-substituted pyrazole derivatives. These pyrazoles are a privileged scaffold found in a variety of bioactive molecules, including insecticides and potential therapeutic agents.

The reproducibility of synthetic procedures for such intermediates is a cornerstone of chemical research and development. Discrepancies in reported yields, purity, or reaction conditions can lead to significant delays and resource expenditure. This guide provides a comprehensive analysis of the synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide, offering a detailed, field-tested protocol, a comparison of synthetic methodologies reported in the literature, and an examination of its application in subsequent reactions. Our objective is to equip researchers with a trustworthy and in-depth resource for the reliable production and utilization of this versatile intermediate.

Section 1: Synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

The most prevalent and reliable method for synthesizing the title compound is the nucleophilic acylation of 4-bromoaniline with an activated derivative of 4,4,4-trifluoro-3-oxobutanoic acid, typically ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This reaction proceeds via a nucleophilic acyl substitution mechanism at the ester carbonyl of ETFAA.

Underlying Mechanism: Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ETFAA. This forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol as a leaving group to yield the final amide product. The reaction is often performed at elevated temperatures to overcome the activation energy barrier.

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products 4-bromoaniline 4-Bromoaniline ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Reaction Reaction ETFAA->Reaction Title_Compound N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide Ethanol Ethanol (byproduct) Reaction->Title_Compound Reaction->Ethanol

Caption: Synthesis of the title compound via nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol represents a validated and reproducible method for the laboratory-scale synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Toluene or Xylene (as solvent)

  • Round-bottom flask equipped with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Hexanes (for washing)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromoaniline (e.g., 10.0 g, 58.1 mmol).

  • Solvent and Reagent Addition: Add toluene (100 mL) to the flask. The aniline may not fully dissolve initially. Add ethyl 4,4,4-trifluoroacetoacetate (e.g., 11.8 g, 64.0 mmol, 1.1 eq) to the suspension.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the reaction mixture to reflux (approx. 110-120°C) with vigorous stirring. The ethanol byproduct will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of ethanol collection (typically 4-6 hours).

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes (2 x 30 mL) to remove residual solvent and any unreacted starting material.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product is typically obtained as a white to off-white crystalline solid.

Self-Validation System (Characterization):

  • Yield: Typically 85-95%.

  • Melting Point: ~125-128°C.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.5 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.6 (s, 2H, CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -76.5 (s, 3F, CF₃).

  • Purity (HPLC): >98%.

Comparison of Synthetic Methods

While the direct acylation in a high-boiling solvent is common, other methods have been employed. The choice of method often depends on scale, available reagents, and desired purity.

MethodReagentsSolventConditionsTypical YieldPros & Cons
Method 1: Direct Acylation 4-Bromoaniline, ETFAAToluene/XyleneReflux (110-140°C), 4-6h85-95%Pro: High yield, simple setup. Con: Requires high temperatures.
Method 2: Acid-Catalyzed 4-Bromoaniline, ETFAA, p-TSATolueneReflux (110°C), 2-4h~90%Pro: Faster reaction time. Con: Catalyst removal may be needed.
Method 3: Microwave-Assisted 4-Bromoaniline, ETFAANone (neat)Microwave, 120°C, 15 min>90%Pro: Extremely fast. Con: Requires specialized equipment, potential for thermal runaway.

Section 2: Application in Pyrazole Synthesis

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a classic β-ketoamide, making it an ideal precursor for the Knorr pyrazole synthesis or related cyclocondensation reactions. The reaction with a hydrazine derivative is a robust method to form the pyrazole core.

Reaction Workflow: Cyclocondensation

The process involves the reaction of the 1,3-dicarbonyl system of the butanamide with a hydrazine. The initial step is the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the final aromatic pyrazole ring. This transformation is a cornerstone of heterocyclic chemistry.

Pyrazole_Synthesis_Workflow A N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide C Cyclocondensation Reaction (e.g., in Acetic Acid, Reflux) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Intermediate (Hydrazone/Hemiaminal) C->D 1. Addition E Final Product:Trifluoromethyl-Pyrazole Derivative D->E 2. Cyclization &     Dehydration

Caption: Workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Phenylpyrazole Derivative

This protocol details the synthesis of a fipronil analog precursor, demonstrating the utility of the title compound.

Materials:

  • N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Standard workup and purification equipment

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide (e.g., 5.0 g, 16.1 mmol) in glacial acetic acid (30 mL).

  • Reagent Addition: Add phenylhydrazine (e.g., 1.83 g, 16.9 mmol, 1.05 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (150 mL) with stirring. A solid will precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole product.

  • Drying: Dry the purified product under vacuum.

Section 3: Comparative Analysis of Synthetic Strategies

While the pathway described is highly effective, alternative strategies exist for accessing the final pyrazole targets. A key alternative involves modifying the order of bond formation, for example, by forming the pyrazole core first and then functionalizing the aniline moiety.

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